molecular formula C19H20N2O2S2 B2627144 Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396867-68-7

Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2627144
CAS No.: 1396867-68-7
M. Wt: 372.5
InChI Key: FIBQTEFKMQBHRB-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone typically involves multiple steps. One common method starts with the preparation of 2-aminobenzothiazole, which is then reacted with various intermediates to introduce the furan and piperidine moieties. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the C-2 position, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)

    Reduction: NaBH₄, LiAlH₄, ethanol (EtOH)

    Substitution: NaH, KOtBu, DMF

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is unique due to the presence of both furan and piperidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c22-19(18-20-16-5-1-2-6-17(16)25-18)21-9-7-14(8-10-21)12-24-13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBQTEFKMQBHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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